3-Methyl-1H-pyrazole-4-carboxamide chemical structure and properties
3-Methyl-1H-pyrazole-4-carboxamide chemical structure and properties
The following is an in-depth technical guide on 3-Methyl-1H-pyrazole-4-carboxamide , designed for researchers and drug development professionals.
Scaffold Architecture, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-Methyl-1H-pyrazole-4-carboxamide is a "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its structural utility lies in its dual functionality: it serves as a robust hydrogen-bonding motif capable of mimicking peptide bonds, and as a rigid linker that orients substituents into specific hydrophobic pockets.
This compound is the fundamental core for two major classes of bioactive agents:
-
Succinate Dehydrogenase Inhibitors (SDHIs): A critical class of fungicides (e.g., Bixafen, Fluxapyroxad) where the pyrazole-carboxamide unit binds to the ubiquinone-binding site (Q-site) of Complex II.
-
Kinase Inhibitors: The pyrazole nitrogen and amide moiety form a donor-acceptor motif that interacts with the hinge region of ATP-binding sites in kinases such as Aurora kinases and JAKs.
Chemical Profile & Molecular Architecture
Identity and Physicochemical Properties
The molecule consists of a five-membered pyrazole ring substituted at the C3 position with a methyl group and at the C4 position with a carboxamide group.
| Property | Value | Notes |
| IUPAC Name | 3-Methyl-1H-pyrazole-4-carboxamide | |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | Fragment-like (Rule of 3 compliant) |
| SMILES | CC1=NNC=C1C(N)=O | |
| LogP (Predicted) | ~0.4 | High water solubility; good oral bioavailability potential |
| TPSA | ~86 Ų | Polar surface area dominated by amide and pyrazole NH |
| H-Bond Donors | 3 | Amide NH₂, Pyrazole NH |
| H-Bond Acceptors | 2 | Amide C=O, Pyrazole N2 |
Tautomerism
A critical feature of 1H-pyrazoles is annular tautomerism. In solution, 3-methyl-1H-pyrazole-4-carboxamide exists in equilibrium with 5-methyl-1H-pyrazole-4-carboxamide .
-
Tautomer A (3-methyl): Methyl group adjacent to the NH.
-
Tautomer B (5-methyl): Methyl group adjacent to the N= (imine-like nitrogen).
In the solid state or when bound to a protein target, the specific tautomer is selected by the hydrogen bonding environment of the active site.
Synthetic Workflow
The following protocol describes the robust synthesis of 3-Methyl-1H-pyrazole-4-carboxamide starting from ethyl acetoacetate. This route is preferred for its scalability and high purity.
Reaction Scheme
The synthesis proceeds via the "Knorr-type" condensation of a 1,3-dicarbonyl equivalent with hydrazine, followed by ammonolysis.
Figure 1: Step-wise synthetic pathway for 3-Methyl-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.2 eq), and Acetic Anhydride (2.0 eq).
-
Reflux: Heat the mixture to 130°C for 2–4 hours. The solution will turn dark orange/red.
-
Concentration: Remove volatiles (ethyl acetate, acetic acid, excess anhydride) under reduced pressure. The residue is used directly in the next step without further purification.
Step 2: Cyclization to Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Solvation: Dissolve the residue from Step 1 in Ethanol (5 mL/g of starting material).
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (1.1 eq). Caution: Exothermic reaction.
-
Reflux: Allow to warm to room temperature, then reflux for 1–2 hours.
-
Isolation: Concentrate in vacuo. The product often precipitates upon cooling or addition of cold water. Filter and wash with cold ethanol.
-
Yield: Typically 70–85%.
-
Identity Check: ¹H NMR (CDCl₃) δ 8.05 (s, 1H), 4.30 (q, 2H), 2.55 (s, 3H), 1.35 (t, 3H).
-
Step 3: Ammonolysis to 3-Methyl-1H-pyrazole-4-carboxamide
-
Reaction: Suspend the ester from Step 2 in concentrated aqueous Ammonia (28%) or 7N Ammonia in Methanol.
-
Incubation: Seal the vessel and stir at room temperature for 12–24 hours. For faster conversion, heat to 50°C in a pressure vessel.
-
Work-up: Concentrate the solvent. The amide product typically crystallizes out.
-
Purification: Recrystallize from Ethanol/Water or Acetone.
-
Appearance: White to off-white solid.
-
Melting Point: ~180–200°C (dependent on crystal habit/purity).
-
Medicinal Chemistry Applications
Pharmacophore Mapping
The 3-methyl-1H-pyrazole-4-carboxamide unit acts as a bidentate ligand. Its efficacy in drug design stems from its ability to satisfy multiple hydrogen bonding requirements within a protein active site.
Figure 2: Interaction map showing the binding mode of the scaffold in kinase and SDH active sites.
Mechanism of Action
-
Succinate Dehydrogenase Inhibition (SDHI): In fungal pathogens, this scaffold targets Complex II of the mitochondrial respiratory chain. The amide oxygen forms a critical hydrogen bond with a conserved Tyrosine or Tryptophan residue in the ubiquinone binding pocket, while the methyl group fits into a lipophilic sub-pocket, blocking electron transport.
-
Kinase Inhibition: The pyrazole-carboxamide motif mimics the adenine ring of ATP. The N-H of the pyrazole and the N of the pyrazole ring (or the amide group) form a "hinge-binding" motif, anchoring the inhibitor. The C3-methyl group often directs the molecule's orientation to avoid steric clashes with the "gatekeeper" residue.
Safety and Handling (MSDS Summary)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood, especially during the hydrazine step of synthesis.
References
-
Synthesis and Biological Evaluation: Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole."
-
SDHI Fungicides: Wikipedia, "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid." (Overview of the related agrochemical class).
-
Kinase Inhibitors: European Journal of Medicinal Chemistry, "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B."
-
Chemical Properties: PubChem, "Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate" (Precursor data).
-
Structural Data: MDPI Molecules, "Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)..." (Contains detailed NMR/MP data for derivatives).
